molecular formula C22H21N3O3S B2998270 (E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 314259-74-0

(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2998270
M. Wt: 407.49
InChI Key: YZRQNSZPDDDKRR-XNTDXEJSSA-N
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Description

(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Activity

A study focused on the synthesis and evaluation of novel compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, demonstrating significant in vitro antioxidant and in vivo anti-inflammatory activities. These compounds were synthesized via Knoevenagel condensation, showing that those containing phenolic substitution exhibited greater antioxidant activity. The anti-inflammatory activity was assessed through the carrageenan-induced rat paw edema model, where selected compounds showed promising results, comparable to the standard drug diclofenac (Madhavi, Ramya, & Acrylamido, 2017).

Stereoselective Synthesis and Fluorescence Characteristics

Another research effort involved the stereoselective synthesis of isomers based on a core skeleton similar to the compound of interest. This study highlighted the impact of configuration on fluorescence characteristics and anti-cancer activity, with certain isomers displaying enhanced quantum efficiency and longer fluorescent lifetime. Specifically, the E, E isomers showed better aggregation-induced emission (AIE) properties, and the E, Z isomer of a related compound demonstrated significant anticancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).

Anti-Rheumatic Potential

The anti-rheumatic potential of a closely related compound, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and its metal complexes was investigated. These studies revealed significant antioxidant, analgesic, and anti-rheumatic effects, particularly for the copper complex, indicating a promising direction for developing new anti-rheumatic agents (Sherif & Hosny, 2014).

Bioconjugation Mechanism

Research into the mechanism of amide formation by carbodiimide in aqueous media has provided insights relevant to bioconjugation applications. This study utilized carboxylic acids and amines to investigate the formation of amides, shedding light on the conditions favoring such reactions. This research is particularly relevant for the development of bioconjugates for medical and biotechnological applications (Nakajima & Ikada, 1995).

Solar Cell Efficiency Improvement

In the field of energy, studies have explored the use of similar compounds for improving the photoelectric conversion efficiency of dye-sensitized solar cells. By modifying the molecular structure and optimizing the dye composition, researchers have achieved significant enhancements in power conversion efficiency, demonstrating the potential of such compounds in renewable energy technologies (Wu et al., 2009).

properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-5-28-22(27)19-13(2)14(3)29-21(19)24-20(26)15(11-23)10-16-12-25(4)18-9-7-6-8-17(16)18/h6-10,12H,5H2,1-4H3,(H,24,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRQNSZPDDDKRR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CN(C3=CC=CC=C32)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

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